![molecular formula C9H18N2 B13187396 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13187396.png)
2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is a nitrogen-containing heterocyclic compound with a molecular weight of 154.25 g/mol . This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Vorbereitungsmethoden
The synthesis of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted pyrroles with appropriate reagents under specific conditions . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For instance, the use of iron (III) chloride as a catalyst in water allows for the synthesis of N-substituted pyrroles under mild conditions .
Analyse Chemischer Reaktionen
2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent . Its unique structure makes it an attractive scaffold for drug discovery and development .
Wirkmechanismus
The mechanism of action of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its observed biological activities . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with kinase pathways and other signaling molecules .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole can be compared with other similar compounds such as pyrrolopyrazine derivatives . These compounds also exhibit a wide range of biological activities and are used in various scientific research applications. this compound is unique due to its specific structure and the resulting biological activities . Other similar compounds include pyrrole derivatives like 4-ethyl-2-methyl-pyrrole and tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate .
Eigenschaften
Molekularformel |
C9H18N2 |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
5-ethyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C9H18N2/c1-3-11-5-8-4-10-6-9(8,2)7-11/h8,10H,3-7H2,1-2H3 |
InChI-Schlüssel |
FYZZPSKBMZDJPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC2CNCC2(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


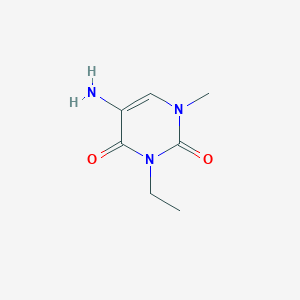
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B13187328.png)

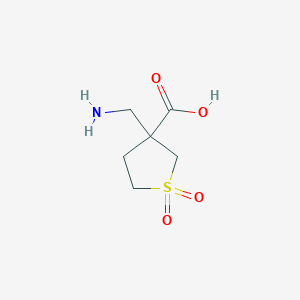
![3-[(Piperidin-1-yl)methyl]azepane](/img/structure/B13187335.png)

![6-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13187350.png)
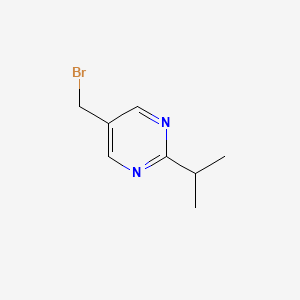
![6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13187357.png)
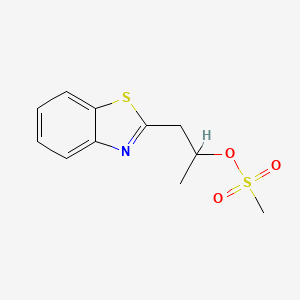
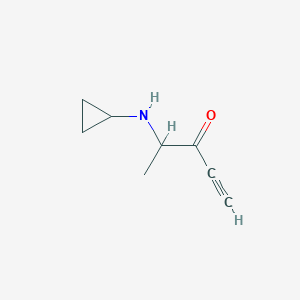
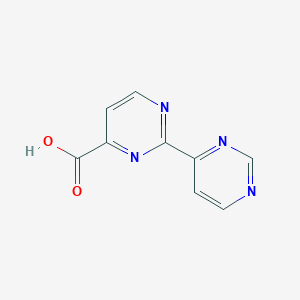
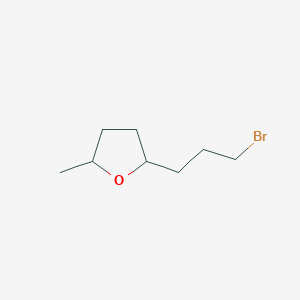
![[1-(Chloromethyl)cyclopropyl]cycloheptane](/img/structure/B13187398.png)
